ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 169548-94-1
VCID: VC21275118
InChI: InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol

ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS No.: 169548-94-1

Cat. No.: VC21275118

Molecular Formula: C13H13ClN2O2

Molecular Weight: 264.71 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate - 169548-94-1

Specification

CAS No. 169548-94-1
Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
IUPAC Name ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Standard InChI Key YWRLBGSTYHJMRY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C

Introduction

Chemical Identity and Physical Properties

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which are five-membered rings containing two adjacent nitrogen atoms. This particular compound has precisely defined molecular characteristics that determine its physical and chemical behavior in various applications.

Basic Identification

The compound is identified through several standardized chemical identifiers that allow for unambiguous recognition in scientific literature and databases.

PropertyValue
Chemical NameEthyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
CAS Number169548-94-1
Molecular FormulaC₁₃H₁₃ClN₂O₂
Molecular Weight264.71 g/mol
Purity (commercial)≥95%

This compound features a pyrazole core with a 4-chlorophenyl substituent at the N1 position, a methyl group at the C5 position, and an ethyl carboxylate group at the C4 position.

Structural Characteristics

The structure of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is critical to understanding its chemical behavior. The pyrazole ring serves as the central scaffold for the three key substituents. The 4-chlorophenyl group at N1 contributes to the compound's lipophilicity and potential binding interactions with biological targets. The methyl group at C5 modifies the electronic properties of the pyrazole ring, while the ethyl carboxylate at C4 provides a reactive functional group that can participate in various chemical transformations.

The presence of the chlorine atom at the para position of the phenyl ring differentiates this compound from similar structures where the chlorine might be positioned at the meta or ortho positions, altering the compound's biological activity profile and chemical reactivity patterns.

Synthesis Methods

The synthesis of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can be approached through several synthetic routes, with selection depending on available starting materials, desired scale, and laboratory capabilities.

Example of Related Synthesis

For similar compounds in the pyrazole family, a typical synthesis route involves the esterification of the corresponding carboxylic acid. For instance, ethyl 1H-pyrazole-4-carboxylate can be synthesized from 1H-pyrazole-4-carboxylic acid through reaction with thionyl chloride in ethanol. The reaction progresses at room temperature for approximately 3 hours, with the progress monitored by thin-layer chromatography (TLC) .

After completion, volatiles are evaporated, and the mixture is processed through water dilution and extraction with ethanol/dichloromethane. The organic layers are combined, washed, dried over sodium sulfate, and concentrated. Purification is typically achieved via silica gel column chromatography, yielding the final product with approximately 80% yield .

While this specific example pertains to a simpler pyrazole structure, similar principles would apply to the synthesis of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, with appropriate modifications to incorporate the 4-chlorophenyl group and methyl substituent.

Chemical Reactions and Reactivity

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions, primarily involving the functional groups present in its structure.

Applications in Scientific Research

Pyrazole derivatives such as ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate have found applications in various scientific fields due to their diverse biological activities and chemical properties.

Medicinal Chemistry Applications

Pyrazole derivatives are well-known for their wide range of biological activities. While specific research on ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is limited in the provided search results, similar compounds have demonstrated significant biological properties. For instance, pyrazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

The presence of the 4-chlorophenyl group in the compound structure may contribute to enhanced lipophilicity, potentially improving cell membrane permeability, which is an important factor for drug candidates. Additionally, the ethyl carboxylate group can serve as a point for further derivatization to optimize biological activity.

Chemical Research Applications

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. The carboxylate group provides a handle for further functionalization, allowing for the synthesis of a diverse range of derivatives.

The compound may also serve as a model system for studying the electronic properties of substituted pyrazoles and their impact on reactivity and biological activity. Such studies contribute to broader understanding of structure-activity relationships in heterocyclic chemistry.

Structural Comparison with Similar Compounds

Structural comparison with similar pyrazole derivatives provides insights into the unique properties of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate and how subtle structural changes can influence chemical and biological behavior.

Comparison with Positional Isomers

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate differs from our target compound only in the position of the chlorine atom on the phenyl ring (meta instead of para). This subtle difference can significantly affect the compound's physical properties, electronic distribution, and biological activity profile.

The position of the chlorine atom influences the electronic distribution within the phenyl ring, which can affect the compound's ability to interact with biological targets. The para position (as in our target compound) often leads to different biological activities compared to the meta position, due to differences in the spatial arrangement and electronic effects.

Comparison with Functional Group Variants

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate differs from our target compound by having an amino group at the C5 position instead of a methyl group . This change from a methyl to an amino group significantly alters the compound's properties:

  • The amino group is more polar and can participate in hydrogen bonding, unlike the methyl group.

  • The amino group is a potential site for further derivatization, expanding synthetic possibilities.

  • The amino group can engage in different biological interactions compared to the methyl group, potentially leading to distinct biological activities.

This compound has a molecular weight of 265.69 g/mol, slightly higher than our target compound (264.71 g/mol), reflecting the difference between the amino and methyl substituents .

Comparison Table

CompoundMolecular FormulaMolecular WeightKey Structural Feature
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylateC₁₃H₁₃ClN₂O₂264.71 g/molChlorine at para position, methyl at C5
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylateC₁₃H₁₃ClN₂O₂264.71 g/molChlorine at meta position, methyl at C5
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₂ClN₃O₂265.69 g/molAmino group at C5 position

These structural comparisons highlight how small modifications to the basic pyrazole scaffold can yield compounds with potentially different chemical and biological properties, emphasizing the importance of precise structural control in the design and synthesis of pyrazole derivatives.

Analytical Identification Methods

Accurate identification and characterization of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate are essential for research purposes. Various analytical techniques can be employed to confirm the identity and purity of this compound.

Spectroscopic Methods

Several spectroscopic techniques are commonly used for the identification and structural characterization of pyrazole derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide valuable information about the structural arrangement of atoms in the molecule. The presence of characteristic peaks corresponding to the pyrazole ring proton, methyl group, ethyl carboxylate, and the chlorophenyl moiety can confirm the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule, such as the C=O stretching of the ester group, C-N stretching of the pyrazole ring, and C-Cl stretching of the chlorophenyl group.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which can be compared with theoretical values for confirmation.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to separate it from potential impurities or isomers.

  • Thin-Layer Chromatography (TLC): TLC provides a simple and rapid method for monitoring reactions involving the compound and for preliminary purity assessment.

These analytical methods, when used in combination, provide comprehensive characterization of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, ensuring its identity and purity for research applications.

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